molecular formula C12H12N2O5 B3038685 (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 885953-94-6

(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No.: B3038685
CAS No.: 885953-94-6
M. Wt: 264.23 g/mol
InChI Key: PXVBMXPFVIUDQY-UHFFFAOYSA-N
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Description

(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid ( 885953-94-6) is a high-purity chemical building block for life sciences research. This compound features a phthalazinone core structure, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . With a molecular formula of C12H12N2O5 and a molecular weight of 264.24 g/mol, it serves as a versatile precursor for the synthesis of more complex molecules . The primary research value of this compound lies in its use as a key intermediate for developing novel phthalazine-based derivatives. Recent scientific literature highlights that such derivatives are actively investigated for their potential as selective anti-breast cancer agents . These compounds can function through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology. By inhibiting EGFR, these potential therapeutics can induce apoptosis (programmed cell death) in cancer cells, offering a targeted approach to cancer treatment . Researchers can functionalize the acetic acid side chain and the phthalazinone core to create a diverse library of compounds for structure-activity relationship (SAR) studies, hydrazide derivatives, and peptide conjugates . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-18-8-4-3-7-5-13-14(6-9(15)16)12(17)10(7)11(8)19-2/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVBMXPFVIUDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238903
Record name 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-94-6
Record name 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885953-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₅
  • Molecular Weight : 264.23 g/mol
  • CAS Number : 885953-94-6

Synthesis

The synthesis of this compound typically involves the condensation of phthalazine derivatives with acetic acid under specific reaction conditions. The compound can be synthesized through various methods, including hydrazinolysis and azide coupling reactions, which allow for the introduction of different functional groups to enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including this compound. These compounds exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
12dMDA-MB-2310.57
12cMCF-71.4
ErlotinibMDA-MB-2311.02

The compound (12d) demonstrated a remarkable ability to inhibit cell growth by 98.2% at high concentrations, showcasing its potential as a therapeutic agent in breast cancer treatment .

The mechanism underlying the anticancer activity of this compound is thought to involve the inhibition of epidermal growth factor receptor (EGFR) pathways. Compounds derived from phthalazine structures have shown to induce apoptosis in cancer cells through EGFR inhibition, thus preventing tumor proliferation .

Other Biological Activities

Beyond anticancer properties, phthalazinone derivatives are known for their diverse pharmacological activities:

  • Anti-inflammatory : Compounds have shown potential as COX inhibitors, which play a crucial role in mediating inflammatory responses .
  • Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens, suggesting their utility in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of phthalazine derivatives:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various phthalazine derivatives against human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications to the phthalazine structure could enhance potency and selectivity against cancer cells while maintaining safety profiles against normal cells .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of these compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .
  • In Silico Studies : Computational studies have predicted the drug-likeness and toxicity profiles of various phthalazine derivatives using tools like Swiss-ADME and ProTox, indicating their potential for safe therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
  • CAS : 2059993-25-6
  • Molecular Formula : C₁₂H₁₂N₂O₅ (same as the parent compound)
  • Key Difference : Methoxy groups at positions 6 and 7 instead of 7 and 7.
2-(8-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
  • CAS : 2060048-00-0
  • Molecular Formula : C₁₁H₁₀N₂O₅
  • Key Difference : Replacement of one methoxy group (position 8) with a hydroxyl group.

Functional Group Modifications

(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid
  • CAS : 68775-82-6
  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Key Difference : A methyl group replaces the dimethoxy substituents.
  • Impact : Reduced steric hindrance and electron-donating capacity compared to methoxy groups, likely diminishing interactions with hydrophobic enzyme pockets .
Acetamide Derivatives
  • Example: N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide CAS: 1282096-30-3 Molecular Formula: C₂₁H₂₁N₃O₄ Key Difference: Acetic acid group converted to an acetamide with a dihydroindenyl substituent.

Pharmacological Derivatives

2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide
  • CAS : 1310946-79-2
  • Molecular Formula : C₂₀H₁₇N₅O₄S
  • Key Feature : Incorporation of a pyridinyl-thiazole moiety.
  • Application : Targets kinases and inflammatory pathways, with the thiazole ring improving binding to ATP pockets in enzymes .
2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
  • CAS : STL425916 (Vitas-M Lab)
  • Molecular Formula : C₂₂H₂₄N₄O₅
  • Key Feature : Indole-methoxyethyl substituent.
  • Application: Potential use in cancer therapy due to indole’s DNA intercalation properties .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Bioavailability Insights
(7,8-Dimethoxy-1-oxophthalazin-2-yl)acetic acid C₁₂H₁₂N₂O₅ 264.23 7,8-OCH₃; -CH₂COOH Moderate solubility due to polar COOH group
2-(6,7-Dimethoxy-1-oxophthalazin-2-yl)acetic acid C₁₂H₁₂N₂O₅ 264.23 6,7-OCH₃; -CH₂COOH Similar solubility; altered target selectivity
N-(2,3-dihydro-1H-inden-2-yl)acetamide derivative C₂₁H₂₁N₃O₄ 379.41 Acetamide; dihydroindenyl High lipophilicity; BBB penetration
Pyridinyl-thiazole acetamide C₂₀H₁₇N₅O₄S 431.45 Thiazole; pyridine Enhanced enzyme inhibition (kinases)

Q & A

Q. Methodological Answer :

  • Software Tools : Use SHELX (SHELXL for refinement, SHELXD for structure solution) for small-molecule crystallography. WinGX or Olex2 can assist in data processing and visualization .
  • Data Collection : Employ high-resolution X-ray diffraction (≤1.0 Å) to resolve methoxy and acetic acid substituents.
  • Validation : Check for twinning or disorder using PLATON; refine anisotropic displacement parameters to improve model accuracy .
  • Deposition : Submit final CIF files to the Cambridge Structural Database (CSD) for peer validation and accessibility .

How can NMR spectroscopy be utilized to confirm the regiochemistry of methoxy groups in this compound?

Q. Methodological Answer :

  • ¹H NMR Analysis : Compare coupling patterns and chemical shifts. Methoxy groups in the 7- and 8-positions deshield adjacent aromatic protons (e.g., H-5 and H-6 in phthalazinone), causing distinct splitting (e.g., doublets or triplets) .
  • ²D NMR (COSY/NOESY) : Confirm spatial proximity between methoxy protons and neighboring aromatic hydrogens.
  • Reference Data : Cross-check with published spectra of analogous dimethoxyphthalazinones to validate assignments .

What strategies are effective in improving the aqueous solubility of this compound for in vitro assays?

Q. Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at non-critical positions while preserving the phthalazinone core.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment : Dissolve the compound in buffered solutions (pH 7.4) to exploit ionization of the acetic acid moiety.

How can researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound?

Q. Methodological Answer :

  • Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) to account for methoxy group electronegativity and steric effects.
  • Solvent Effects : Include explicit water molecules in molecular dynamics simulations to model hydration interactions.
  • Experimental Cross-Check : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .

What analytical methods are recommended for assessing the purity of this compound, and how can impurities be identified?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate and quantify impurities. Monitor for byproducts like unreacted phthalazinone precursors .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values.
  • NMR Purity : Ensure absence of extraneous peaks in ¹H and ¹³C spectra, particularly in the δ 3.5–4.5 ppm region (methoxy and acetic acid groups) .

How can the metabolic stability of this compound be evaluated in preclinical studies?

Q. Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rodent) to measure half-life (t½) and intrinsic clearance. Monitor demethylation of methoxy groups via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Stability in Biofluids : Incubate compound in plasma (37°C, pH 7.4) and quantify degradation products over 24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 2
(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid

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